ARS-853

概要

説明

ARS-853は、KRAS G12C変異の選択的共有結合阻害剤であり、肺癌、大腸癌、膵臓癌を含む様々な癌において、一般的な腫瘍形成ドライバーです。 この化合物は、KRAS G12C変異を特異的に標的にし、この変異を持つ癌細胞の増殖と増殖を阻害する能力により、注目を集めています .

準備方法

合成経路と反応条件

ARS-853の合成には、コア骨格の調製から始まり、必要な置換基を導入するための官能基化まで、いくつかの重要なステップが含まれます。合成経路には通常、以下が含まれます。

コア骨格の形成: これは、this compoundの重要な構造要素であるキナゾリンコアの構築に関与します。

官能基化: KRAS G12C変異に対する化合物の結合親和性と選択性を向上させるための様々な官能基の導入。

最終的なカップリング反応: これらのステップでは、カップリング反応により、所望の生物学的活性を付与する特定の置換基が結合します。

反応条件は、多くの場合、有機溶媒、触媒、および制御された温度の使用を含むため、最終生成物の高収率と純度が保証されます .

工業生産方法

This compoundの工業生産は、おそらく同様の合成経路に従いますが、より大規模になります。これには、収率を最大化し、コストを最小限に抑えるための反応条件の最適化が含まれます。連続フロー化学や自動合成などの技術は、効率とスケーラビリティを向上させるために使用できます。

化学反応の分析

Reaction Mechanism

ARS-853 reacts with Cys12 via a Michael addition mechanism , which involves nucleophilic attack by the thiol group of Cys12 on the electrophilic acrylamide group of this compound. Computational studies reveal:

- The reaction is facilitated by Lys16 in the KRAS binding pocket, which stabilizes the transition state through electrostatic interactions .

- A water molecule adjacent to the reaction site polarizes the acrylamide’s α,β-unsaturated carbonyl system, enhancing its electrophilicity .

- The covalent bond formation occurs efficiently only after GTP hydrolysis , as this compound selectively targets the GDP-bound conformation of KRAS G12C .

Kinetic Analysis

Real-time NMR studies and computational modeling provide quantitative insights into the reaction kinetics:

Key Findings :

- Rate-Limiting Step : GTP hydrolysis precedes this compound binding, making it the rate-limiting step .

- Accelerated In-Cell Reaction : The this compound modification rate in cells is ~70% faster than in vitro, attributed to enhanced GTP hydrolysis under physiological conditions .

- Kinetic Selectivity : The k<sub>inact</sub>/K<sub>i</sub> ratio (213 M<sup>−1</sup> s<sup>−1</sup>) aligns with experimental data, confirming selective covalent targeting .

Structural and Environmental Influences

- GDP-Bound State Specificity : this compound binds only to the GDP-bound KRAS G12C, as GTP sterically blocks access to Cys12 .

- Role of Magnesium Ions : Mg<sup>2+</sup> stabilizes the GDP-bound conformation, indirectly promoting this compound reactivity .

- pH Dependence : Optimal reaction efficiency occurs near physiological pH (7.4), where Cys12’s thiol group is deprotonated .

Comparative Analysis with Analogues

- ARS-107 : This analogue exhibits a lower k<sub>inact</sub>/K<sub>i</sub> ratio due to reduced non-covalent binding affinity (K<sub>i</sub>) and slower covalent bond formation (k<sub>inact</sub>) .

- Sotorasib (AMG 510) : Unlike this compound, sotorasib does not require GTP hydrolysis, enabling broader targeting of KRAS G12C conformations .

Computational Validation

Quantum mechanics/molecular mechanics (QM/MM) simulations corroborate:

科学的研究の応用

Inhibition of KRAS Signaling

Numerous studies have demonstrated that ARS-853 effectively inhibits mutant KRAS-driven signaling. For instance:

- Cell Line Studies : In vitro experiments using lung cancer cell lines expressing KRAS(G12C) showed that this compound significantly reduced levels of GTP-bound KRAS and inhibited phosphorylation of downstream effectors such as CRAF, ERK, and AKT. This inhibition was dose-dependent and led to decreased cell proliferation and induced apoptosis .

- Apoptosis Induction : this compound treatment resulted in hallmark indicators of apoptosis, including increased cleaved PARP and sub-diploid DNA levels in treated cells .

Preclinical Studies

Preclinical models have been vital in assessing the efficacy of this compound:

- Xenograft Models : Studies have shown that this compound can inhibit the growth of xenograft tumors derived from KRAS(G12C)-expressing cells. Although further research is needed to confirm its effectiveness in vivo, initial results are promising .

- Kinetic Studies : Using stopped-flow kinetic assays, researchers observed rapid binding kinetics of this compound to KRAS(G12C), indicating its potential as a fast-acting therapeutic agent .

Clinical Implications

While this compound itself has not yet progressed to clinical trials, its development has paved the way for related compounds that have received FDA approval:

- Related Compounds : AMG 510 (sotorasib) and MRTX-849 (adagrasib), which share similar mechanisms with this compound, have shown significant clinical efficacy against non-small cell lung cancer (NSCLC) harboring KRAS(G12C) mutations. These developments highlight the translational potential of research on this compound .

Comparative Efficacy

The following table summarizes key findings related to the efficacy of this compound compared to other KRAS inhibitors:

| Compound | Target Mutation | IC50 (μM) | Mechanism | Status |

|---|---|---|---|---|

| This compound | G12C | 2.5 | Covalent binding to GDP-bound form | Preclinical |

| AMG 510 | G12C | 0.1 | Covalent binding | Approved |

| MRTX-849 | G12C | 0.3 | Covalent binding | Approved |

作用機序

ARS-853は、KRAS G12Cタンパク質の12位にあるシステイン残基に共有結合することにより、その効果を発揮します。この結合により、タンパク質は不活性なGDP結合状態に固定され、その活性化とMAPKやPI3K経路などの下流経路を通じたその後のシグナル伝達を防ぎます。 これらの経路を阻害することにより、this compoundは、KRAS G12C変異を持つ癌細胞の増殖と増殖を効果的に抑制します .

類似化合物との比較

類似化合物

作用機序と標的の特異性に関して、ARS-853に類似した化合物がいくつかあります。これらには以下が含まれます。

ARS-1620: this compoundよりも高い効力と改善された薬物動態特性を示している、もう1つの選択的KRAS G12C阻害剤。

AMG 510(ソトラシブ): 非小細胞肺癌の臨床試験で有意な有効性を示している、臨床的に承認されたKRAS G12C阻害剤。

MRTX849(アダグラシブ): 臨床開発中の別のKRAS G12C阻害剤で、初期段階の試験で有望な結果を示しています.

This compoundの独自性

This compoundは、共有結合阻害剤によるKRAS G12C変異標的化の実現可能性を実証した初期の役割により、ユニークです。これは、ARS-1620やAMG 510などのより強力で選択的な阻害剤の開発のための基礎を築きました。 初期段階の化合物であるにもかかわらず、this compoundは、癌研究と創薬において貴重なツールであり続けています .

生物活性

ARS-853 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers. This compound has garnered attention due to its ability to inhibit mutant KRAS-driven signaling by binding to the GDP-bound form of the oncoprotein, thereby preventing its activation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and relevant research findings.

This compound operates primarily by covalently modifying the cysteine residue in the KRAS G12C protein. This modification stabilizes KRAS in its inactive GDP-bound state, inhibiting downstream signaling pathways associated with cell proliferation and survival. The mechanism can be summarized as follows:

- Covalent Binding : this compound binds specifically to the cysteine residue of KRAS G12C, preventing it from transitioning to an active GTP-bound state.

- Inhibition of Signaling Pathways : The binding leads to a significant reduction in signaling through critical pathways, including:

- MAPK pathway (involving pMEK, pERK)

- PI3K pathway (involving pAKT)

Efficacy in Cell Lines

Research indicates that this compound exhibits potent inhibitory effects on cell lines harboring the KRAS G12C mutation. The effectiveness of this compound was evaluated through various assays:

Table 1: Summary of this compound Efficacy in Different Cell Lines

| Cell Line | KRAS Mutation | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| H358 | G12C | 1.0 | 80 |

| A549 | G12S | N/A | None |

| SW1573 | G12C | 0.8 | 75 |

| H23 | G12C | 2.0 | 70 |

| HCT116 | WT | N/A | None |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies and Research Findings

- Proximity Ligation Assay : In experiments using proximity ligation assays, treatment with this compound led to a marked reduction in KRAS–CRAF interactions in H358 cells, indicating effective inhibition of KRAS-driven signaling pathways (Shokat et al., 2016) .

- Cell Cycle Effects : Treatment with this compound resulted in G1 cell-cycle arrest and increased expression of cell-cycle inhibitors such as p27 KIP1, alongside decreased levels of Cyclin D1 and Rb protein (Shokat et al., 2016) .

- Comparative Analysis with Other Inhibitors : While this compound showed promising results, it was noted that newer compounds like ARS-1620 exhibited improved potency and bioavailability (IC50 of 120 nM for ARS-1620 compared to 1700 nM for this compound) (Janes et al., 2020) .

- Limitations : Despite its selectivity for KRAS G12C, this compound has limitations including poor plasma stability (half-life <20 min) and low oral bioavailability (<2%), which hinder its clinical application (Shokat et al., 2016) .

特性

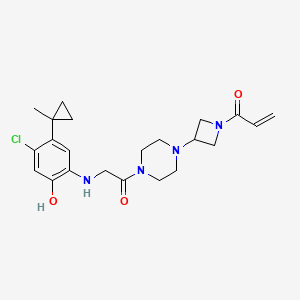

IUPAC Name |

1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFOCHMOYUMURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。